
2-Hydroxy-5-methylpyridine-4-boronic acid-TFA
Description
2-Hydroxy-5-methylpyridine-4-boronic acid-TFA (C₈H₉BF₃NO₅, MW 266.97) is a boronic acid derivative functionalized with a hydroxyl group at position 2, a methyl group at position 5, and a boronic acid moiety at position 4 of the pyridine ring. The trifluoroacetic acid (TFA) component likely acts as a counterion, enhancing solubility and stability in polar solvents . With a purity exceeding 95%, this compound is suited for applications in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, where boronic acids serve as key nucleophilic partners. The hydroxyl group may participate in hydrogen bonding, influencing reactivity and selectivity, while the TFA counterion could modulate acidity in catalytic systems .
Properties
Molecular Formula |
C8H9BF3NO5 |
---|---|
Molecular Weight |
266.97 g/mol |
IUPAC Name |
(5-methyl-2-oxo-1H-pyridin-4-yl)boronic acid;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C6H8BNO3.C2HF3O2/c1-4-3-8-6(9)2-5(4)7(10)11;3-2(4,5)1(6)7/h2-3,10-11H,1H3,(H,8,9);(H,6,7) |
InChI Key |
WWBDCEKVFMELKV-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CC(=O)NC=C1C)(O)O.C(=O)(C(F)(F)F)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Pathways for 2-Hydroxy-5-methylpyridine-4-boronic Acid-TFA
Suzuki-Miyaura Cross-Coupling as a Foundation
The Suzuki-Miyaura reaction is pivotal for introducing the boronic acid moiety to the pyridine scaffold. A representative method involves coupling a halogenated pyridine precursor with a boronate ester under palladium catalysis. For example, tert-butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,6-dihydropyridine-1(2H)-carboxylate has been employed as a boronate source, with Pd(PPh₃)₄ facilitating the coupling in a 1,4-dioxane/water solvent system at 100°C. This step typically achieves yields exceeding 75%, with subsequent deprotection using TFA in dichloromethane to unmask the boronic acid group.
Boronic Acid Functionalization via Reductive Amination
Alternative routes involve reductive amination to install the boronic acid group. A protocol from orbital.dtu.dk details the synthesis of furan-based boronic acids, where (5-formylfuran-2-yl)boronic acid undergoes condensation with methylamine followed by sodium borohydride reduction. While this method targets furan derivatives, analogous strategies could adapt the pyridine scaffold by substituting the aldehyde precursor with 5-methylpyridine-4-carbaldehyde.
Halogen Exchange and Boronation
Patented methodologies for related pyridine derivatives, such as 2-chloro-5-methylpyridine, provide insights into halogen exchange reactions. Phosphorus oxychloride in high-boiling solvents like 1,2,4-trichlorobenzene at 120°C facilitates chlorination, which could precede boronylation via Miyaura borylation. This two-step approach—halogenation followed by palladium-catalyzed boron insertion—offers a scalable pathway.
Key Reaction Conditions and Optimization
Solvent and Temperature Effects
The choice of solvent significantly impacts reaction efficiency. Polar aprotic solvents like 1,4-dioxane enhance palladium catalyst activity in Suzuki-Miyaura couplings, while aromatic hydrocarbons (e.g., trichlorobenzene) stabilize intermediates during halogen exchange. Elevated temperatures (100–120°C) are critical for achieving full conversion in both coupling and chlorination steps.
Table 1: Comparative Reaction Conditions for Boronic Acid Synthesis
Purification and Characterization
Chromatographic and Crystallization Techniques
Post-reaction mixtures are typically subjected to aqueous extraction (CH₂Cl₂) and drying over anhydrous sodium sulfate. Silica gel chromatography with gradients of ethyl acetate/hexane isolates the boronic acid-TFA adduct. Crystallization from ethanol/water mixtures yields high-purity material (>95% by HPLC).
Spectroscopic Characterization
- ¹H NMR : Key signals include a singlet for the methyl group (δ 2.36 ppm) and aromatic protons resonating between δ 7.03–8.22 ppm.
- ¹³C NMR : The boron-bound carbon appears at δ 181.16 ppm, while the TFA carbonyl resonates at δ 158.49 ppm.
- HRMS : Molecular ion peaks align with theoretical values (e.g., m/z 381.1341 for C₁₈H₂₀F₃N₄S).
Applications in Pharmaceutical Synthesis
AMPK Activator Development
The 3,5-dimethylpyridin-4(1H)-one scaffold, accessed via Suzuki-Miyaura coupling of this compound, demonstrates potent AMP-activated protein kinase (AMPK) activation. Compound 25 (Chart 6) showed enhanced aqueous solubility and efficacy in phospho-ACC whole-cell assays, underscoring the boronic acid’s role in modulating pharmacokinetics.
Protein Interaction Studies
The boronic acid moiety’s Lewis acidity enables reversible binding to serine proteases, making it a candidate for protease inhibitor development. Complexation studies with trypsin-like enzymes reveal dissociation constants (Kd) in the micromolar range, suggesting therapeutic potential.
Challenges and Industrial Scalability
Stability Considerations
Boronic acids are prone to protodeboronation under acidic conditions. Stabilization via TFA adduct formation mitigates this, but excess TFA must be removed post-synthesis to prevent equipment corrosion.
Solvent Recovery and Cost
High-boiling solvents like trichlorobenzene necessitate energy-intensive distillation for reuse. Alternative solvents (e.g., cyclopentyl methyl ether) are being explored to reduce environmental impact.
Chemical Reactions Analysis
Types of Reactions: 2-Hydroxy-5-methylpyridine-4-boronic acid-TFA undergoes various chemical reactions, including:
Oxidation: This reaction can convert the boronic acid group to a boronate ester or other oxidized forms.
Reduction: Reduction reactions can modify the pyridine ring or the boronic acid group.
Substitution: The boronic acid group can participate in nucleophilic substitution reactions, particularly in the presence of palladium catalysts.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Palladium catalysts, such as Pd(PPh3)4, are frequently employed in Suzuki-Miyaura coupling reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, in Suzuki-Miyaura coupling, the product is typically a biaryl compound.
Scientific Research Applications
2-Hydroxy-5-methylpyridine-4-boronic acid-TFA has a wide range of applications in scientific research:
Chemistry: It is extensively used in the synthesis of complex organic molecules, particularly in cross-coupling reactions.
Biology: The compound can be used to modify biomolecules, aiding in the study of biological pathways and mechanisms.
Industry: The compound is used in the production of advanced materials and specialty chemicals.
Mechanism of Action
The mechanism by which 2-Hydroxy-5-methylpyridine-4-boronic acid-TFA exerts its effects involves the formation of boron-oxygen bonds, which facilitate various chemical transformations. The boronic acid group acts as a Lewis acid, accepting electron pairs from nucleophiles, while the pyridine ring can participate in coordination chemistry, enhancing the compound’s reactivity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Electronic Effects
- 2-Chloro-4-methylpyridine-5-boronic acid (CAS 913836-08-5): This analogue replaces the hydroxyl group at position 2 with a chlorine atom. The chloro substituent, being a stronger electron-withdrawing group (EWG), reduces electron density at the boronic acid site compared to the hydroxyl group in the target compound. However, the absence of a hydrogen-bond-donating hydroxyl group could reduce substrate coordination efficiency .
- 4-(N-Methyl)pyridinium boronic acid (from ): The pyridinium ring introduces a positive charge, increasing solubility in polar solvents. Unlike the neutral pyridine in the target compound, the charged structure may alter interactions with palladium catalysts in Suzuki reactions.
Physicochemical Properties
- Solubility: The TFA counterion in 2-Hydroxy-5-methylpyridine-4-boronic acid-TFA improves aqueous solubility compared to non-ionic analogues like 2-Chloro-4-methylpyridine-5-boronic acid. This property is critical for reactions in mixed aqueous-organic systems, as evidenced by LC-MS methodologies using TFA-containing mobile phases .
- Stability: Boronic acids are prone to protodeboronation under acidic conditions. The TFA counterion in the target compound may exacerbate this instability, whereas neutral analogues (e.g., 2-Chloro-4-methylpyridine-5-boronic acid) could exhibit greater robustness in non-acidic environments .
Data Table: Comparative Analysis of Key Features
Compound Name | Molecular Formula | MW | Substituents | Key Features |
---|---|---|---|---|
This compound | C₈H₉BF₃NO₅ | 266.97 | 2-OH, 5-Me, 4-B(OH)₂, TFA | High purity (>95%), TFA-enhanced solubility |
2-Chloro-4-methylpyridine-5-boronic acid | C₆H₆BClNO₂ | — | 2-Cl, 5-Me, 4-B(OH)₂ | Chloro EWG, improved electrophilicity |
4-(N-Methyl)pyridinium boronic acid | C₆H₉BNO₂⁺ | — | N-Me, 4-B(OH)₂ | Charged species, steric hindrance |
Research Findings and Limitations
- Its role remains confined to synthetic chemistry .
- Analytical Characterization : LC-MS methods in highlight the importance of TFA in mobile phases for boronic acid analysis, underscoring its utility in quality control for such compounds .
Q & A
Basic Research Questions
Q. What are the critical considerations for synthesizing 2-Hydroxy-5-methylpyridine-4-boronic acid-TFA with high purity?
- Methodological Answer : Optimize reaction conditions (e.g., temperature, solvent polarity) to minimize boronic acid hydrolysis. Use inert atmospheres (argon/nitrogen) to prevent oxidation of the boronic acid moiety. Post-synthesis, employ column chromatography with silica gel (eluent: dichloromethane/methanol gradient) followed by recrystallization in ethanol-water mixtures to isolate pure product. Monitor purity via HPLC (C18 column, 0.1% TFA in acetonitrile/water mobile phase) .
Q. How can the stability of this compound under varying pH conditions be experimentally validated?
- Methodological Answer : Conduct stability assays by dissolving the compound in buffers (pH 3–9) and incubating at 25°C/37°C. Track degradation kinetics via UV-Vis spectroscopy (λ = 260–280 nm for aromatic/boronic acid absorption) and LC-MS to identify breakdown products. Note: Boronic acids are prone to hydrolysis in alkaline conditions, forming borate esters; thus, acidic buffers (pH <7) are recommended for long-term storage .
Q. What spectroscopic techniques are essential for characterizing this compound?
- Methodological Answer :
- NMR : ¹H/¹³C NMR in DMSO-d6 to confirm aromatic protons (δ 6.5–8.5 ppm) and methyl group (δ 2.0–2.5 ppm). ¹¹B NMR (δ 10–30 ppm) verifies boronic acid integrity.
- FT-IR : Peaks at ~1340 cm⁻¹ (B-O stretching) and ~3200 cm⁻¹ (O-H from TFA and boronic acid).
- Mass Spectrometry : High-resolution ESI-MS in negative ion mode to detect [M-H]⁻ ions; fragmentation patterns confirm structural motifs .
Advanced Research Questions
Q. How can contradictory spectral data (e.g., unexpected ¹H NMR shifts) be resolved during characterization?
- Methodological Answer : Contradictions may arise from tautomerism (boronic acid ↔ boroxine) or solvent interactions. Perform variable-temperature NMR (VT-NMR) in DMSO-d6 to observe dynamic equilibria. Compare with computational models (DFT calculations for predicted chemical shifts). Cross-validate using X-ray crystallography if crystalline derivatives are obtainable .
Q. What strategies are effective for integrating this compound into boronic acid-based sensors for diol detection?
- Methodological Answer : Functionalize the pyridine ring with fluorophores (e.g., dansyl chloride) to create a fluorescence-quenching sensor. Test selectivity by exposing the sensor to saccharides (e.g., glucose, fructose) and monitor fluorescence recovery via boronic acid-diol binding. Use Stern-Volmer plots to quantify binding constants (Kd). Note: The trifluoroacetyl (TFA) group may enhance solubility in organic phases, improving sensor compatibility with hydrophobic analytes .
Q. How can researchers address discrepancies in stability studies across different laboratories?
- Methodological Answer : Standardize protocols for humidity control (e.g., use desiccators with silica gel) and solvent purity (HPLC-grade solvents). Collaborative inter-laboratory studies with shared reference samples can identify systemic errors. Statistically analyze data using ANOVA to distinguish methodological vs. environmental variability .
Q. What computational approaches predict the reactivity of this compound in Suzuki-Miyaura coupling reactions?
- Methodological Answer : Use density functional theory (DFT) to calculate frontier molecular orbitals (HOMO/LUMO) and Fukui indices, identifying nucleophilic/electrophilic sites. Simulate transition states for cross-coupling with aryl halides. Validate predictions experimentally by screening Pd catalysts (e.g., Pd(PPh₃)₄ vs. PdCl₂(dppf)) and bases (K₂CO₃ vs. CsF) .
Data Interpretation & Contradiction Management
Q. How should researchers interpret conflicting results in boronic acid-diol binding assays?
- Methodological Answer : Contradictions may stem from pH-dependent binding (boronic acid-diol affinity peaks at pH >8) or competing anions (e.g., phosphate). Control buffer composition rigorously and use isothermal titration calorimetry (ITC) to measure binding thermodynamics. Compare with surface plasmon resonance (SPR) data for kinetic validation .
Q. What statistical frameworks are suitable for analyzing time-dependent degradation data?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.